Cas no 174514-08-0 (5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid)

5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-[4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic Acid
- 4-BROMO-3-(5'-CARBOXY-4'-CHLORO-2'-FLUOROPHENYL)-1-METHYL-5-TRIFLUOROMETHYL-PYRAZOL
- OMN
- YNMHKERYELPEEF-UHFFFAOYSA-N
- DB03272
- Q27094197
- 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid
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- Inchi: 1S/C12H6BrClF4N2O2/c1-20-10(12(16,17)18)8(13)9(19-20)5-2-4(11(21)22)6(14)3-7(5)15/h2-3H,1H3,(H,21,22)
- InChI Key: YNMHKERYELPEEF-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)(F)F)N(C)N=C1C1C(=CC(=C(C(=O)O)C=1)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 442
- Topological Polar Surface Area: 55.1
5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B687645-1mg |
5-[4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic Acid |
174514-08-0 | 1mg |
$ 161.00 | 2023-09-08 | ||
TRC | B687645-25mg |
5-[4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic Acid |
174514-08-0 | 25mg |
$ 1788.00 | 2023-09-08 | ||
TRC | B687645-5mg |
5-[4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic Acid |
174514-08-0 | 5mg |
$ 460.00 | 2023-09-08 |
5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid
Recent Advances in the Study of 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid (CAS: 174514-08-0)
The compound 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid (CAS: 174514-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and halogen-substituted pyrazole and benzoic acid moieties, exhibits promising biological activities, particularly in the development of novel therapeutic agents. Recent studies have focused on its synthesis, structural optimization, and potential applications in drug discovery.
One of the key areas of research involves the synthesis and structural characterization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid, highlighting its high yield and purity. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, and utilized advanced spectroscopic techniques (NMR, MS, and X-ray crystallography) to confirm the compound's structure. The study also explored the compound's stability under various physiological conditions, which is crucial for its potential use in pharmaceutical formulations.
In addition to its synthetic aspects, the biological activity of 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid has been a focal point of recent investigations. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits potent inhibitory effects against specific enzymes involved in inflammatory pathways. The researchers conducted in vitro assays using human cell lines and demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines. These findings suggest its potential as a lead compound for developing anti-inflammatory drugs.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking and dynamics simulations, as described in a recent publication in the Journal of Chemical Information and Modeling, revealed that 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid binds with high affinity to the active site of a key protein involved in cancer progression. These computational predictions were validated by subsequent in vitro experiments, which showed promising anti-proliferative effects against certain cancer cell lines.
Despite these advancements, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the current body of research underscores the potential of 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid as a versatile scaffold for drug discovery. Future studies are expected to explore its applications in other therapeutic areas, such as infectious diseases and neurological disorders.
In conclusion, the recent research on 5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid (CAS: 174514-08-0) highlights its significance in chemical biology and pharmaceutical sciences. The compound's unique structural features and promising biological activities make it a valuable candidate for further investigation. Continued efforts in synthesis optimization, biological evaluation, and computational modeling will be essential to unlock its full therapeutic potential.
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